molecular formula C8H2ClF4NO4 B040439 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene CAS No. 120934-16-9

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene

Cat. No.: B040439
CAS No.: 120934-16-9
M. Wt: 287.55 g/mol
InChI Key: KLDBRLFSXANELD-UHFFFAOYSA-N
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Description

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a chemical compound with the molecular formula C8H2ClF4NO4 and a molecular weight of 287.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzodioxene ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, which undergo nitration and cyclization reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification techniques. The scalability of the synthesis process is essential for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, while substitution reactions can introduce various functional groups into the benzodioxene ring .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene has been investigated for its potential as a pharmaceutical agent. Its fluorinated structure may contribute to enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

Case Study: Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit antitumor properties. Studies have shown that derivatives of benzodioxene compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Environmental Chemistry

The compound's stability and persistence in the environment make it a candidate for studying pollutant degradation pathways. Its resistance to biodegradation can provide insights into the behavior of similar fluorinated compounds in ecological systems.

Case Study: Degradation Pathways

Research on the degradation of fluorinated compounds has revealed that they can undergo photolytic and microbial transformations. Investigating the degradation of this compound can help assess its environmental impact and inform remediation strategies.

Material Science

Due to its unique chemical properties, this compound is explored for use in advanced materials such as coatings and polymers. The incorporation of fluorine can enhance properties like chemical resistance and thermal stability.

Case Study: Fluoropolymer Development

Fluorinated compounds are integral in developing high-performance polymers used in various applications, including electronics and aerospace. The synthesis of copolymers incorporating this compound could lead to materials with superior characteristics.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing new analytical methods such as chromatography and mass spectrometry. Its distinct mass spectrum provides a benchmark for identifying similar compounds.

Case Study: Method Development

Studies have utilized this compound in the development of sensitive detection methods for environmental monitoring of fluorinated pollutants.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Case Studies
Medicinal ChemistryPotential antitumor agent; enhances metabolic stabilityAntitumor activity studies
Environmental ChemistryInvestigates degradation pathways; assesses ecological impactDegradation pathway analysis
Material ScienceUsed in advanced coatings and polymers; improves chemical resistanceFluoropolymer development
Analytical ChemistryStandard reference material for method developmentSensitive detection method development

Mechanism of Action

The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene: Lacks the nitro group, resulting in different chemical and biological properties.

    2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxene:

    6-Chloro-7-nitro-1,4-benzodioxene: Lacks the fluorine atoms, leading to variations in its chemical behavior and uses.

Uniqueness

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzodioxene ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a synthetic organic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure imparts specific biological activities that are of significant interest in research and industrial applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H2ClF4N\text{C}_8\text{H}_2\text{ClF}_4\text{N}. The molecular structure includes a benzodioxene core modified with chlorine and nitro groups as well as multiple fluorine atoms. This configuration contributes to its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular Weight220.55 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its fluorinated structure enhances lipophilicity, facilitating cellular membrane penetration.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:

  • Bacterial Inhibition : Tests showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : It has also shown potential antifungal activity against pathogens like Candida albicans.

Cytotoxicity

Research into the cytotoxic effects of this compound indicates that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
  • Cytotoxicity Assessment : In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .
  • Environmental Impact Study : An environmental assessment highlighted the persistence of this compound in aquatic systems and its potential bioaccumulation in marine organisms .

Properties

IUPAC Name

6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDBRLFSXANELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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